1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one

Medicinal chemistry Physicochemical property profiling Lead optimization

1-[(3-Bromophenyl)imino]-1λ⁶-thiolan-1-one (CAS 2060061-51-8, molecular formula C₁₀H₁₂BrNOS, molecular weight 274.18 g/mol) is a cyclic sulfoximine. The compound features a tetrahydrothiophene (thiolane) S(VI) core bearing an N-(3-bromophenyl) imino substituent, constituting a monoaza analog of a sulfone.

Molecular Formula C10H12BrNOS
Molecular Weight 274.18 g/mol
Cat. No. B13219930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one
Molecular FormulaC10H12BrNOS
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESC1CCS(=NC2=CC(=CC=C2)Br)(=O)C1
InChIInChI=1S/C10H12BrNOS/c11-9-4-3-5-10(8-9)12-14(13)6-1-2-7-14/h3-5,8H,1-2,6-7H2
InChIKeyWMMNSERZXQBTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one: Core Chemical Identity, Sulfoximine Class, and Baseline Procurement Profile


1-[(3-Bromophenyl)imino]-1λ⁶-thiolan-1-one (CAS 2060061-51-8, molecular formula C₁₀H₁₂BrNOS, molecular weight 274.18 g/mol) is a cyclic sulfoximine [1]. The compound features a tetrahydrothiophene (thiolane) S(VI) core bearing an N-(3-bromophenyl) imino substituent, constituting a monoaza analog of a sulfone. It is commercially available as a screening compound from Enamine (catalog EN300-341801) at 95% purity [2]. The sulfoximine functional group is increasingly recognized in medicinal chemistry as a bioisostere for sulfones and sulfonamides, offering differentiated physicochemical and in vitro drug-like properties [3][4].

Why 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one Cannot Be Interchanged with Generic Sulfoximine Analogs or Regioisomers


Within the thiolane sulfoximine subclass, substitution on the N-phenyl ring critically modulates lipophilicity, electronic character, and molecular recognition [1][2]. The meta-bromine position in the target compound generates a distinct electrostatic potential surface and dipole orientation compared to para-bromo, meta-chloro, or methoxy congeners, directly altering halogen-bonding geometry and target complementarity. Generic replacement with the unsubstituted parent 1-imino-1λ⁶-thiolan-1-one (CAS 50578-18-2) eliminates both the aryl group and the bromine synthetic handle, collapsing the chemical space accessible for structure–activity relationship (SAR) exploration . The quantitative evidence presented below demonstrates that regioisomeric substitution, halogen identity, and sulfoximine-specific physicochemical parameters create non-interchangeable property profiles that directly affect screening hit rates and lead optimization trajectories.

1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one: Head-to-Head Physicochemical and Structural Differentiation Evidence


Meta-Bromo vs. Para-Bromo Regioisomer: Lipophilicity and Topological Polar Surface Area Comparison

The target compound (3-bromo regioisomer) exhibits a computed XLogP3-AA of 3.2 and a Topological Polar Surface Area (TPSA) of 37.8 Ų [1]. The para-bromo regioisomer 1-[(4-bromophenyl)imino]-1λ⁶-thiolan-1-one (CAS 1883762-47-7) shares an identical molecular formula (C₁₀H₁₂BrNOS) and molecular weight (274.18 g/mol) but differs in the bromine substitution position, which alters the molecular dipole moment and electron density distribution at the imine nitrogen—a key hydrogen-bond acceptor site . Although experimental logP values for both regioisomers are not publicly reported, the meta-substitution pattern positions the bromine atom closer to the imine linkage, differentially polarizing the S=N bond and modulating recognition by biological targets [2].

Medicinal chemistry Physicochemical property profiling Lead optimization

Halogen Bond Donor Capacity: 3-Bromophenyl vs. 3-Chlorophenyl and 3-Methoxyphenyl Analogs

The 3-bromophenyl substituent confers a σ-hole halogen bond donor capability not available in the 3-chlorophenyl or 3-methoxyphenyl analogs. The bromine atom's larger polarizable surface and deeper σ-hole (approximately +5 to +10 kcal/mol electrostatic potential at the halogen cap) enable directional, geometry-dependent interactions with carbonyl oxygens, carboxylates, and aromatic π systems in protein binding sites [1]. In contrast, the 3-methoxyphenyl analog (CAS 2060061-41-6, MW 225.31 g/mol, C₁₁H₁₅NO₂S) replaces the bromine with a methoxy group, eliminating halogen bonding potential while introducing a hydrogen-bond acceptor (OCH₃) that alters the compound's interaction fingerprint . The 3-chlorophenyl analog (not currently cataloged as a discrete sulfoximine in PubChem) would present a weaker halogen bond donor due to chlorine's lower polarizability and smaller σ-hole magnitude (approximately +2 to +5 kcal/mol) [1].

Halogen bonding Molecular recognition Fragment-based drug discovery

Synthetic Diversification Handle: Aryl Bromide Cross-Coupling Utility vs. Non-Halogenated Analogs

The aryl bromide at the meta position of 1-[(3-bromophenyl)imino]-1λ⁶-thiolan-1-one serves as a robust synthetic handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling late-stage diversification of the phenyl ring without modifying the sulfoximine core [1]. The unsubstituted parent sulfoximine (CAS 50578-18-2, MW 119.19 g/mol, C₄H₉NOS) lacks any aryl halide functionality, precluding direct arylation or diversification at this position, thereby limiting SAR expansion around the N-substituent to de novo synthesis of each analog . The 3-methoxyphenyl analog (CAS 2060061-41-6) similarly lacks a cross-coupling handle; the methoxy group can be demethylated to a phenol but requires additional activation for further functionalization. The para-bromo regioisomer (CAS 1883762-47-7) shares this synthetic advantage but differs in the vector of diversification relative to the sulfoximine core [2].

Late-stage functionalization Parallel synthesis Medicinal chemistry

Sulfoximine vs. Sulfone Bioisosteric Differentiation: Solubility and Metabolic Stability Class Advantage

The sulfoximine (S(=O)=NR) functional group in 1-[(3-bromophenyl)imino]-1λ⁶-thiolan-1-one provides differentiated physicochemical properties compared to the corresponding sulfone (S(=O)₂) and sulfoxide (S=O) analogs. Based on class-level data from Frings et al. (2017) and Greenwood et al. (2025), sulfoximines exhibit 0.5–1.5 log units improved aqueous solubility relative to matched sulfones, attributable to the basic imine nitrogen (pKaH ~2–5 for N–H sulfoximines) that enables ionization at physiologically relevant pH [1]. In comparative in vitro metabolic stability assays using human and mouse liver microsomes, N-aryl sulfoximines demonstrate moderate-to-high stability (intrinsic clearance < 50 μL/min/mg protein in representative examples), comparable to or better than their sulfone counterparts, while sulfilimines (S=N–R, a lower oxidation state) generally show higher intrinsic clearance due to increased metabolic lability at the S(IV) center [1][2]. The target compound, bearing an N-aryl substituent rather than an N–H or N–alkyl group, is expected to exhibit enhanced metabolic stability due to steric shielding and electronic delocalization into the aromatic ring [2].

Bioisostere Drug-like properties ADME optimization

Rotatable Bond and Conformational Restriction: Target Compound vs. Extended Analogs

1-[(3-Bromophenyl)imino]-1λ⁶-thiolan-1-one possesses exactly one rotatable bond (the N–C₆H₄Br bond connecting the sulfoximine to the phenyl ring), as computed by Cactvs 3.4.8.18 [1]. This low rotatable bond count (RBC = 1) places the compound in a favorable conformational entropy range for target binding, with a predicted ligand efficiency advantage over analogs bearing additional flexible linkers. For comparison, the unsubstituted parent sulfoximine (CAS 50578-18-2) has zero rotatable bonds but lacks the aromatic recognition element . Analogs incorporating extended benzyl or phenethyl linkers between the sulfoximine and the bromophenyl group would carry 2–4 additional rotatable bonds, each imposing an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding and increasing the conformational sampling space by roughly 3ⁿ (where n = additional rotatable bonds) [2]. The compound's single rotatable bond thus represents a minimal entropic cost while retaining the aryl bromine as both a recognition element and synthetic handle.

Conformational analysis Ligand efficiency Scaffold design

High-Value Application Scenarios for 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Leveraging Halogen Bonding and Synthetic Tractability

The compound's molecular weight (274.18 g/mol), low rotatable bond count (1), and strong halogen bond donor (meta-Br) position it as an ideal fragment for X-ray crystallographic screening campaigns targeting proteins with halogen-accepting pockets (e.g., kinase hinge regions, bromodomains, or proteases with carbonyl-rich active sites) [1]. Upon identification as a fragment hit, the aryl bromide enables immediate follow-up by parallel Suzuki coupling to rapidly explore vectors extending from the meta position—an efficiency advantage over fragments lacking synthetic handles [2]. The sulfoximine core further provides a hydrogen bond acceptor (S=O) and the potential for additional vector elaboration at the nitrogen if converted from N-aryl to N–H via deprotection chemistry [3].

Sulfoximine Bioisostere Evaluation in Established Sulfone- or Sulfonamide-Containing Series

For medicinal chemistry programs seeking to replace a metabolically labile or poorly soluble sulfone/sulfonamide moiety, 1-[(3-bromophenyl)imino]-1λ⁶-thiolan-1-one provides a direct entry point for synthesizing matched-pair analogs. The sulfoximine class has been shown to deliver 3–30-fold improvements in aqueous solubility while maintaining or improving metabolic stability compared to matched sulfones [1]. The presence of the aryl bromide allows the compound to serve as both a property probe and a synthetic intermediate, enabling concurrent evaluation of the sulfoximine bioisostere and diversification of the aryl recognition element [2].

Covalent Inhibitor Design via Bromine-Directed Electrophilic Warhead Installation

The meta-bromine substituent serves as a directing group for ortho-metalation or as a precursor for installing electrophilic warheads (e.g., acrylamide, vinyl sulfonamide, or chloroacetamide) at the ortho position of the phenyl ring via Pd-catalyzed C–H activation or sequential cross-coupling [1]. This approach enables the design of targeted covalent inhibitors where the sulfoximine core engages in reversible recognition while the ortho-substituted warhead forms a covalent bond with a proximal cysteine or lysine residue [2]. The rigid, low-rotatable-bond scaffold minimizes the entropic penalty of pre-organizing the warhead for covalent bond formation.

Quote Request

Request a Quote for 1-[(3-Bromophenyl)imino]-1lambda6-thiolan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.